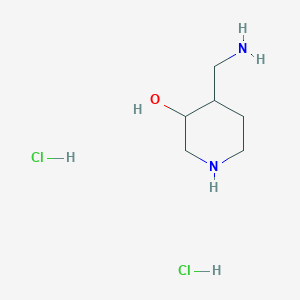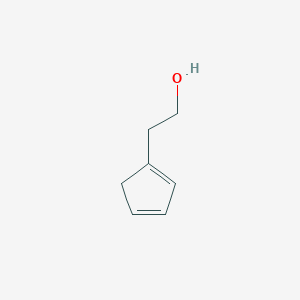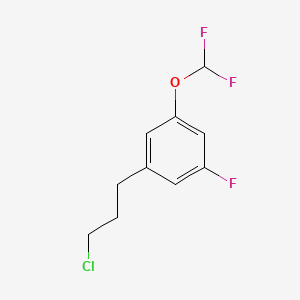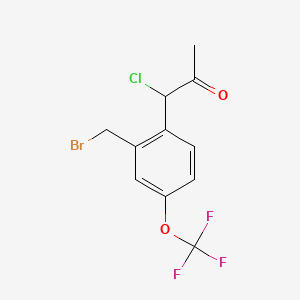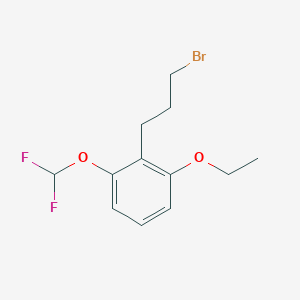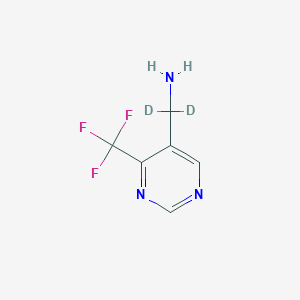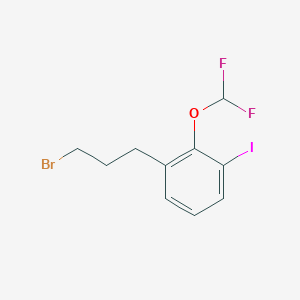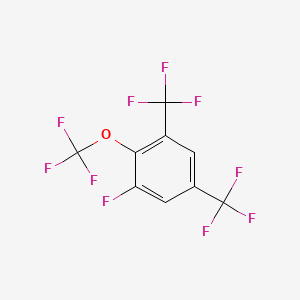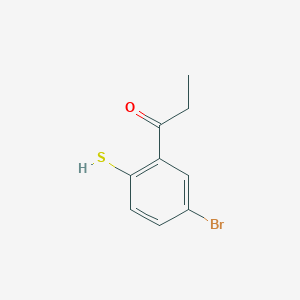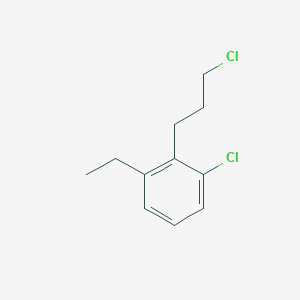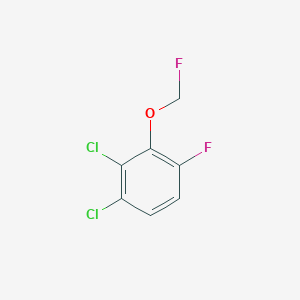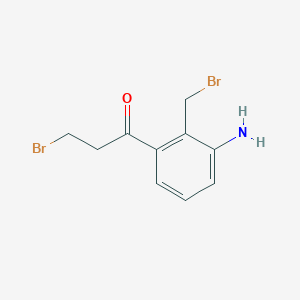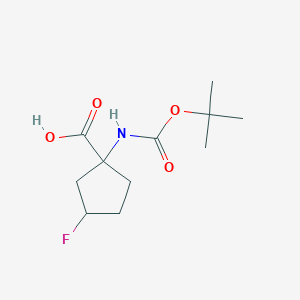
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, a fluorine atom on the cyclopentane ring, and a carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom is introduced via fluorination reactions, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems can be used to introduce the tert-butyloxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to batch methods .
Chemical Reactions Analysis
Types of Reactions
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino group, preventing unwanted reactions during synthesis. The fluorine atom can participate in various substitution reactions, while the carboxylic acid group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific application and reactions being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
- 1-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
Uniqueness
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom on the cyclopentane ring, which can significantly alter its reactivity and properties compared to similar compounds. This fluorine atom can enhance the compound’s stability and influence its interactions in biological systems.
Properties
Molecular Formula |
C11H18FNO4 |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-11(8(14)15)5-4-7(12)6-11/h7H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
ZUOITODXZJNYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


